Isodemethylwedelolactone

概要

説明

3,2-cベンゾピラン-6-オンは、Eclipta albaから単離された天然物です。 凝固活性と溶血活性の両方を示します 。 ここでは、その調製方法、化学反応、科学的応用、作用機序、および類似化合物との比較について詳しく見ていきます。

準備方法

合成ルート: イソデメチルウェデロラクトンの合成ルートは広く文献に記載されていません。 Eclipta albaからの単離には、抽出と精製工程が含まれます。

工業生産: イソデメチルウェデロラクトンの工業規模での生産方法は、天然由来であるため限られています。 研究者は主に植物抽出技術に頼ってこの化合物を得ています。

化学反応の分析

反応の種類: イソデメチルウェデロラクトンは、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: 官能基の酸化変換。

還元: カルボニル基または他の官能基の還元。

置換: 特定の位置での置換反応。

酸化: 過マンガン酸カリウム (KMnO~4~) や過酸化水素 (H~2~O~2~) などの酸化剤。

還元: 水素化ホウ素ナトリウム (NaBH~4~) や水素化リチウムアルミニウム (LiAlH~4~) などの還元剤。

置換: さまざまな求核剤 (例: グリニャール試薬、ハロアルカン)。

主要な生成物: これらの反応で生成される特定の生成物は、反応条件と出発物質によって異なります。 イソデメチルウェデロラクトンの構造は、さまざまな官能基の修飾の可能性を提供します。

4. 科学研究への応用

イソデメチルウェデロラクトンは、いくつかの科学分野で注目を集めています。

化学: 研究者はその反応性を研究し、合成研究のモデル化合物として使用しています。

生物学: 酵素阻害や受容体結合など、潜在的な生物活性を調査しています。

医学: イソデメチルウェデロラクトンは治療応用がある可能性がありますが、さらなる研究が必要です。

産業: そのユニークな特性は、新しい材料や医薬品につながる可能性があります。

科学的研究の応用

Pharmacological Properties

IDWL exhibits a range of pharmacological activities, making it a subject of interest in various fields of medical research:

- Antioxidant Activity : Studies show that IDWL can restore antioxidant enzymes and suppress oxidative stress, which is crucial in preventing cellular damage linked to various diseases .

- Anti-inflammatory Effects : Similar to its parent compound, wedelolactone, IDWL has demonstrated the ability to inhibit inflammatory pathways, particularly by suppressing nuclear factor kappa B (NF-kB) activation .

- Anticancer Potential : Research indicates that IDWL may possess anticancer properties, especially in breast cancer models. It has been shown to induce apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapeutics .

Therapeutic Applications

The therapeutic implications of IDWL are vast and varied:

- Dermatological Uses : Due to its anti-inflammatory and antioxidant properties, IDWL is being explored for use in skincare formulations aimed at reducing skin inflammation and promoting healing .

- Neuroprotective Effects : Emerging studies suggest that IDWL may have neuroprotective effects against conditions like Parkinson's disease by mitigating oxidative stress .

- Hepatoprotective Effects : IDWL has been noted for its potential to protect liver cells from damage caused by toxins and diseases, suggesting a role in liver health management .

Table 1: Summary of Key Studies on Isodemethylwedelolactone

作用機序

イソデメチルウェデロラクトンがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。 それは特定の分子標的またはシグナル伝達経路と相互作用し、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

イソデメチルウェデロラクトンは比較的まれですが、関連する化合物と比較することができます。

ウェデロラクトン: に見られる構造的に類似した化合物。 イソデメチルウェデロラクトンと一部の生物活性を共有しています。

その他のベンゾフラン誘導体: ユニークな特徴を特定するために、類似のベンゾフランコアを持つ化合物を探査します。

生物活性

Isodemethylwedelolactone (IDWL) is a bioactive compound derived from Eclipta alba, a plant known for its diverse medicinal properties. This article delves into the biological activities associated with IDWL, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of wedelolactone, which is recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties. The compound has garnered attention in recent years due to its potential in various therapeutic contexts.

1. Anti-Inflammatory Effects

IDWL exhibits significant anti-inflammatory properties. Studies have shown that it can suppress the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. This suppression helps mitigate inflammation in various cellular models, particularly in human keratinocytes exposed to UV-B radiation .

2. Antioxidant Activity

The antioxidant capacity of IDWL has been demonstrated through various assays. It effectively restores antioxidant enzyme levels and reduces oxidative stress markers in cells. This property is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .

3. Cytotoxicity and Cancer Research

Research indicates that IDWL possesses cytotoxic effects against several cancer cell lines. For instance, it has shown lower IC50 values compared to standard chemotherapeutics, indicating a potential role as an anticancer agent . In vitro studies have reported IC50 values for IDWL that suggest it is less toxic than some conventional drugs while still being effective against cancer cells .

The biological activities of IDWL are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : IDWL reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, contributing to its anti-inflammatory effects.

- Modulation of Signaling Pathways : The compound interferes with key signaling pathways involved in inflammation and cell survival, including MAPK and PI3K/Akt pathways .

- Induction of Apoptosis : In cancer cells, IDWL promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of wedelolactone derivatives, including IDWL, demonstrated their ability to alleviate symptoms associated with parkinsonism by reducing oxidative stress in neuronal cells . This highlights the potential for IDWL in treating neurodegenerative diseases.

特性

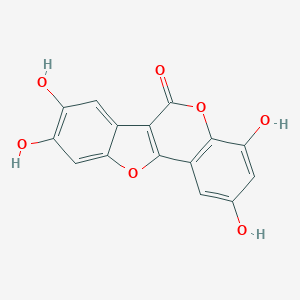

IUPAC Name |

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHELRBTWMPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Isodemethylwedelolactone and how is it commonly extracted?

A1: this compound is a coumestan naturally found in Ecliptae Herba (also known as Eclipta prostrata). [, ] This compound has been successfully extracted and purified using a combination of Ultra-High-Pressure Extraction (UHPE) and High-Speed Counter-Current Chromatography (HSCCC). [] This method provides high yields and purity compared to traditional extraction methods.

Q2: Can you describe a reliable analytical method for quantifying this compound in plant material?

A2: A validated Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of this compound and Wedelolactone in Herba Ecliptae. [] This method utilizes a Kromasil C18 column with a mobile phase of methanol and 0.5% acetic acid, achieving good separation and quantification of these compounds.

Q3: What is the chemical structure of this compound?

A3: While a specific molecular formula and weight are not provided in the given research, this compound is identified as a novel coumestan. [] Coumestans are a class of plant-based compounds with a characteristic benzofuro[3,2-g]chromen-7-one structure. Further spectroscopic analyses would be needed to fully characterize its structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。